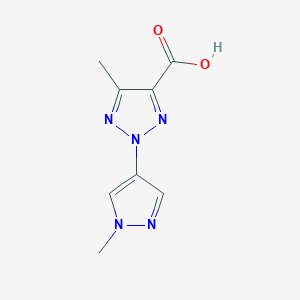

5-甲基-2-(1-甲基吡唑-4-基)三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid” is a versatile material used in scientific research. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .

Synthesis Analysis

The synthesis of triazole compounds, which include “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis

Triazole compounds, including “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

Pyrazole nucleus, a part of “5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid”, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .科学研究应用

Pharmacology

EN300-2010579: has been explored for its potential in pharmacology, particularly due to the triazole core’s ability to bind with various enzymes and receptors. This interaction suggests its use in developing new classes of antibacterial agents to combat multidrug-resistant pathogens .

Medicinal Chemistry

In medicinal chemistry, EN300-2010579 could be utilized for the synthesis of new drug molecules. The triazole moiety is a common feature in drugs with a wide range of therapeutic activities, including antifungal, antidepressant, and antihypertensive properties .

Drug Discovery

The compound’s structure makes it a candidate for drug discovery, where it could be used in the synthesis of novel molecules with potential therapeutic benefits. Its triazole ring can be modified to enhance drug affinity, selectivity, and metabolic stability .

Organic Synthesis

EN300-2010579: can play a role in organic synthesis, acting as a building block for creating complex organic compounds. Its reactive carboxylic acid group allows for various chemical transformations, making it a versatile reagent .

Polymer Chemistry

The carboxylic acid group in EN300-2010579 makes it suitable for polymer chemistry applications. It can be involved in creating polymers with specific properties or as a monomer in polymerization reactions .

Supramolecular Chemistry

EN300-2010579: could be used in supramolecular chemistry for the design of molecular receptors and the creation of self-assembling structures. Its ability to form non-covalent interactions can lead to the development of new materials with unique properties .

Chemical Biology

In chemical biology, EN300-2010579 might be used as a tool for understanding biological processes at the molecular level. It could serve as a probe or a linker in the study of proteins, nucleic acids, and other biomolecules .

Materials Science

Finally, EN300-2010579 could find applications in materials science, particularly in the development of new materials with desired chemical and physical properties. Its molecular structure could be key in designing materials for specific applications .

作用机制

Target of Action

Triazole compounds, such as 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

The mode of action of triazole compounds is often attributed to their ability to bind to various enzymes and receptors This binding can alter the function of these targets, leading to changes in cellular processes

Biochemical Pathways

Triazole compounds can affect various biochemical pathways due to their broad-spectrum biological activities . .

属性

IUPAC Name |

5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXWMKHFDAZRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)

![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)